molecular formula C6H8 B080130 1-Hexen-5-yne CAS No. 14548-31-3

1-Hexen-5-yne

Cat. No. B080130
CAS RN: 14548-31-3
M. Wt: 80.13 g/mol
InChI Key: GHGNRQPVGKFJIR-UHFFFAOYSA-N
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Description

Synthesis Analysis

1-Hexen-5-yne and its derivatives have been synthesized through various methods, demonstrating the versatility and interest in manipulating this molecule for further chemical exploration. For example, gold(I) catalyzed isomerization of 5-en-2-yn-1-yl acetates provides an efficient access to acetoxy bicyclo[3.1.0]hexenes and 2-cycloalken-1-ones, showcasing one of the methods to manipulate the structure of 1-hexen-5-yne derivatives for the synthesis of complex molecules (Buzas & Gagosz, 2006).

Molecular Structure Analysis

The molecular structure of 1-Hexen-5-yne has been analyzed through various spectroscopic techniques, including NMR and X-ray diffraction, to understand its configuration and the effects of its unique structure on its chemical behavior. Such studies contribute to the broader understanding of how alkene and alkyne functionalities interact within the same molecule.

Chemical Reactions and Properties

1-Hexen-5-yne undergoes a variety of chemical reactions that are characteristic of both alkynes and alkenes. Theoretical studies, such as those employing density functional theory (DFT), have provided insight into the thermal rearrangements of 1-hexen-5-yne, illustrating the compound's stability and reactivity under different conditions (Bozkaya & Özkan, 2012).

Scientific Research Applications

  • Thermal Rearrangements and Reaction Mechanisms :

    • Bozkaya and Özkan (2012) conducted a theoretical study on the thermal rearrangements of 1-hexen-5-yne using density functional theory (DFT) and high level ab initio methods. They explored the potential energy surface and calculated rate constants and product distributions, providing insights into pyrolysis experiments related to 1-hexen-5-yne (Bozkaya & Özkan, 2012).
    • Black, Wilsey, and Houk (1998) analyzed the [3,3]-sigmatropic shifts of 1-hexen-5-yne among other compounds, using various computational methods. They found that these shifts are generally concerted with aromatic transition structures (Black, Wilsey & Houk, 1998).
  • Photochemical Stability and Isomerization :

    • Srinivasan (1960) studied the photochemistry of 5-hexen-2-one, a compound related to 1-hexen-5-yne, in the vapor phase, providing insights into the stability and reaction products of such compounds under photolysis (Srinivasan, 1960).
  • Chemical Synthesis and Catalysis :

    • Bailey et al. (1991) examined the stereoselectivity of cyclization of substituted 5-hexen-1-yllithiums, revealing the high degree of stereocontrol in these reactions, which is crucial for synthesizing complex organic molecules (Bailey et al., 1991).
    • In 1986, Bailey, Patricia, Nurmi, and Wang investigated the metal-halogen interchange reactions involving 1-iodo-5-hexenes and t-butyllithium, contributing to our understanding of radical formation in chemical reactions (Bailey et al., 1986).

properties

IUPAC Name

hex-1-en-5-yne
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8/c1-3-5-6-4-2/h1,4H,2,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHGNRQPVGKFJIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCC#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70333857
Record name 1-Hexen-5-yne
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Molecular Weight

80.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Hexen-5-yne

CAS RN

14548-31-3
Record name 1-Hexen-5-yne
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Record name 1-Hexen-5-yne
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Record name 1-Hexen-5-yne
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Synthesis routes and methods I

Procedure details

Addition of 1 atm. ethylene to a photostationary state mixture of IIa,b (1.4:1 a:b at 25°, toluene solution, see Example E) followed by continued photolysis at 25° resulted in slow production of free pentene, primarily trans-2-pentene. Less than 0.1 equiv pentene was evolved after 1 hour irradiation. Pentene formation did not occur thermally at 25°. The isomeric distribution, as measured after 15 and 60 min photolysis, was 85% trans-2-pentene, 10-12% cis-2-pentene, and 3-5% 1-pentene.
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Synthesis routes and methods II

Procedure details

The disproportionation reaction is carried out by first purging the guard columns and metathesis reactor with an approximately 100 mL/min flow of N2 at atmospheric pressure. The purged reactor and guard columns are then heated to 500° C. with continuing N2 flow for 1 hr. The guard columns and reactors are maintained at 500° C.; then approximately 100 mL/min of H2 gas at atmospheric pressure is added to the N2 purge, and maintained for 2 hrs. The reactor is then cooled to 200° C., and the guard columns cooled to 50° C., and the flow of N2 and 112 is reduced to 50 mL/min. After purification in the respective guard columns, liquefied renewable 2-butene is then introduced into the butene guard column at a rate of 0.10 g/min, and liquefied renewable ethylene is introduced into the ethylene guard column at a flow rate of 64.5 mL/min and a pressure of 3.5 MPa. The ethylene, 2-butene, and H2 (7.0 mL/min, 3.5 MPa) were then charged into the metathesis reactor (after preheating to 200° C.). The butene conversion rate obtained by subtracting the total amount of trans-2-butene, cis-2-butene and 1-butene contained in the outlet gas from the metathesis reactor is 71%. The propylene selectivity based on butene is 90%. Small amounts of propane, pentene and hexene are also produced.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
95
Citations
U Bozkaya, I Özkan - The Journal of Organic Chemistry, 2012 - ACS Publications
… In this research, thermal rearrangements of 1-hexen-5-yne and several other isomers connected to it by chemical reaction pathways were investigated employing the highest level of …
Number of citations: 14 pubs.acs.org
T Kawashima, Y Miki, N Inamoto - Chemistry Letters, 1986 - journal.csj.jp
The title compounds (1) were refluxed in hexanol to give the corresponding 1, 4-pentadienylphosphinates, which seem to be formed via transient “phospha-allene …
Number of citations: 4 www.journal.csj.jp
KA Owens, JA Berson - Journal of the American Chemical Society, 1988 - ACS Publications
H) is a true intermediate on the reaction coordinate of the thermal Cope ([3, 3] sigmatropic) rearrangement of 1, 5-hexadienes (Scheme I), ab initio calculations,* 2345 thermochemical …
Number of citations: 11 pubs.acs.org
KA Owens - 1988 - search.proquest.com
… Stepwise acetylenic Cope rearrangement of 1-hexen-5-yne.............. 34 Figure 6. General correlation diagram for the Cope rearrangement of 13-hexadiene -----------------------------------------…
Number of citations: 2 search.proquest.com
HY Lee - msd-life-science-foundation.or.jp
… Tandem free radical cyclization-rearrangement of 1-hexen-5-yne system. Free radical cyclization reaction of 1-hexen-5-yne system initiated by tin radical showed an unusual …
KA Black, S Wilsey, KN Houk - Journal of the American Chemical …, 1998 - ACS Publications
… 1-hexen-5-yne, 4, was first observed by Huntsman and co-workers. At 340 C, a reversible isomerization between 1-hexen-5-yne … 2-methyl-1-hexen-5-yne gave similar rearrangements, …
Number of citations: 65 pubs.acs.org
KS Norén - 2023 - duo.uio.no
… The synthesis of 4-phenyl-1-hexen-5-yne and 3-phenyl-1-hexen-5-yne was successful and a … The synthesis procedure of 4-phenyl-1-hexen-5-yne was improved to yield a pure product …
Number of citations: 0 www.duo.uio.no
PK Freeman, DG Kuper - The Journal of Organic Chemistry, 1965 - ACS Publications
… This result suggested that decomposition of p-toluenesulfonylhydrazone 3 in the absence of excess sodium methoxide would not result in isomerization of 1-hexen5-yne to 1,2,5-…
Number of citations: 30 pubs.acs.org
K Fukamizu, Y Miyake, Y Nishibayashi - Angewandte Chemie, 2009 - Wiley Online Library
… Heating of 2,4-diphenyl-4-methyl-1-hexen-5-yne (1 a) in ClCH 2 CH 2 Cl at 80 C for 48 h in … Unfortunately, no cycloisomerization occurred at all when 4-phenyl-1-hexen-5-yne (1 l) was …
Number of citations: 33 onlinelibrary.wiley.com
Y Nishibayashi, Y Inada, M Hidai… - Journal of the American …, 2003 - ACS Publications
… This scheme is strongly supported by the finding that 2,4-diphenyl-1-hexen-5-yne-d 3 was formed with a high deuterium incorporation (53%) at the C-6 position when 2a was treated …
Number of citations: 110 pubs.acs.org

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